molecular formula C14H17BFNO2 B2812973 5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 2409500-77-0

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B2812973
CAS No.: 2409500-77-0
M. Wt: 261.1
InChI Key: CRAMGGHZYOROQI-UHFFFAOYSA-N
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Description

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a heterocyclic compound featuring an indole scaffold substituted with a fluorine atom at position 5 and a pinacol boronate ester at position 6. This structure is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals and materials science . The fluorine substituent enhances metabolic stability and electronic modulation, while the boronate group facilitates carbon-carbon bond formation under palladium catalysis .

Properties

IUPAC Name

5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAMGGHZYOROQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2409500-77-0
Record name 5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-fluoroindole, which can be obtained through the fluorination of indole using appropriate fluorinating agents.

    Borylation Reaction: The key step involves the borylation of 5-fluoroindole. This is achieved by reacting 5-fluoroindole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up the Borylation Reaction: Using larger reactors and optimized conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol derivative.

    Substitution: The fluorine atom on the indole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Such as palladium acetate or palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran, dimethylformamide, or toluene.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: Formed through oxidation of the boronic ester group.

    Substituted Indoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Protein Kinase Inhibition
One of the primary applications of this compound is in the development of inhibitors for protein kinases. Protein kinases are crucial enzymes involved in cellular signaling pathways that regulate various physiological processes. The compound has been shown to selectively inhibit certain kinases, making it a valuable candidate for drug development aimed at treating diseases such as cancer and inflammation .

Anticancer Properties
Research indicates that derivatives of 5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibit potent anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This makes it a promising lead for developing new anticancer therapies .

Structural Modifications and Optimization

Structure-Based Drug Design
The compound has been utilized in structure-based drug design to optimize its pharmacological properties. By modifying the dioxaborolane moiety and exploring different substituents on the indole ring, researchers have been able to enhance the compound's potency and selectivity against targeted proteins .

Case Study 1: Inhibition of KRas G12D

A notable study investigated the application of this compound in inhibiting the KRas G12D mutant protein, which is implicated in several cancers. The study revealed that modified versions of this compound could effectively disrupt KRas signaling pathways, leading to reduced tumor growth in preclinical models .

Case Study 2: Antimalarial Activity

Another area of research focused on the antimalarial properties of related compounds derived from this indole structure. The findings suggested that these compounds could inhibit malaria parasite growth by targeting specific metabolic pathways within the parasite .

Summary Table of Applications

Application AreaDescriptionResearch Findings
Protein Kinase InhibitionTargeting specific kinases involved in cancer and inflammatory diseasesSelective inhibition demonstrated in various studies
Anticancer PropertiesInducing apoptosis and inhibiting proliferation in cancer cell linesEffective against multiple cancer types
Structure OptimizationEnhancing pharmacological properties through structural modificationsImproved potency and selectivity achieved
KRas G12D InhibitionDisruption of signaling pathways in cancer cellsSignificant reduction in tumor growth observed
Antimalarial ActivityInhibiting malaria parasite growthTargeting metabolic pathways within the parasite

Mechanism of Action

The mechanism of action of 5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Positional Isomers

5-Iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 642494-37-9)
  • Structural Difference : Iodine replaces fluorine at position 4.
  • Reactivity : The iodine atom allows for subsequent functionalization via halogen-exchange reactions (e.g., Ullmann coupling), whereas fluorine is inert under such conditions. However, the boronate group’s reactivity in cross-couplings remains comparable .
  • Applications : Useful in iterative coupling strategies due to iodine’s versatility .
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 642494-37-9)
  • Structural Difference : Lacks the fluorine substituent at position 5.
  • Synthetic Utility : Simpler synthesis due to fewer functional groups but less tailored for targeted drug design .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 269410-24-4)
  • Structural Difference : Boronate group at position 5 instead of 7.
  • Reactivity : Positional isomerism affects regioselectivity in cross-couplings. Meta-substitution (position 5) may introduce steric hindrance compared to para-substitution (position 7) .
7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 1449581-03-6)
  • Structural Differences : Methyl group at position 5 and boronate at position 4.

Functional Group Variations

2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 919119-71-4)
  • Structural Difference : Phenyl group at position 2.
  • Applications : The phenyl group enhances π-stacking interactions, useful in materials science. However, the absence of fluorine reduces polarity .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole (CAS 690632-17-8)
  • Structural Difference : Triisopropylsilyl (TIPS) protection at nitrogen.
  • Synthetic Utility : TIPS group improves stability during synthesis but requires deprotection steps for further functionalization .
Melting Points and Stability
Compound (CAS) Melting Point (°C) Stability Notes
Target Compound Not Reported Likely similar to analogs (105–119°C)
1449581-03-6 105–108 Methyl group may lower crystallinity
690632-17-8 105–108 TIPS group enhances hydrophobicity
919119-71-4 Not Reported Phenyl substituent increases rigidity

Commercial Availability and Purity

Compound (CAS) Purity Supplier Notes
Target Compound ≥95% Limited availability; custom synthesis often required
642494-37-9 97% Readily available from suppliers (e.g., Macklin)
1449581-03-6 Discontinued High cost (¥30,400/g) and restricted stock

Biological Activity

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the indole family. Indoles are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluorine atom at the 5-position and a dioxaborolane moiety that enhances its stability and reactivity. The presence of the tetramethyl dioxaborolane group is significant for its biological interactions.

Table 1: Structural Characteristics

FeatureDescription
IUPAC NameThis compound
Molecular FormulaC14H17BFNO2
Molecular Weight256.10 g/mol
Purity≥ 98%

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. The compound has shown promise as a selective inhibitor of key kinases involved in cancer progression.

  • Mechanism of Action : The compound inhibits specific kinases such as PKMYT1, which plays a crucial role in regulating cell cycle progression and DNA damage response. Inhibition of PKMYT1 leads to enhanced phosphorylation of CDK1 (Cyclin-dependent kinase 1), promoting apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that modifications to the indole structure significantly improved selectivity and potency against PKMYT1 compared to other kinases .
    • Another research highlighted the compound's ability to induce cell death in various cancer cell lines through apoptosis pathways .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Research indicates that the compound exhibits activity against several bacterial strains.

  • In Vitro Studies : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives.

Table 2: Structure-Activity Relationships

Compound NameIC50 (μM)Key Features
This compound0.69Selective PKMYT1 inhibitor
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole0.011Enhanced potency with methyl substitution
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole2.4Ethyl group reduces potency

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Cancer Therapy : As a targeted therapy for specific cancers where PKMYT1 is overexpressed.
  • Infection Control : As an antimicrobial agent in treating infections caused by resistant bacterial strains.

Q & A

Basic: What are the key synthetic strategies for preparing 5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

Answer:
The compound is typically synthesized via Miyaura borylation , where a halogenated indole precursor (e.g., 7-bromo-5-fluoro-1H-indole) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂). Alternative routes include copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalizing the indole scaffold prior to borylation . Key steps:

  • Halogenation : Introduce bromine/iodine at position 7 of 5-fluoroindole.
  • Borylation : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts in anhydrous THF or dioxane at 80–100°C.
  • Purification : Column chromatography (e.g., 70:30 EtOAc/hexane) yields crystalline product .

Basic: What analytical methods are critical for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm indole backbone (e.g., δ ~7.2–7.4 ppm for aromatic protons) and boronate ester signals (δ ~1.3 ppm for pinacol methyl groups) .
    • ¹⁹F NMR : Fluorine substituents show distinct shifts (e.g., δ -114 ppm for para-fluorophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 385.0461 [M+H]⁺) .
  • TLC : Monitor reaction progress (e.g., Rf = 0.22 in EtOAc/hexane) .

Advanced: How can reaction yields be optimized for Miyaura borylation of halogenated indoles?

Answer:

  • Catalyst Selection : Pd(dppf)Cl₂ improves turnover vs. Pd(PPh₃)₄ .
  • Solvent Effects : Anhydrous THF minimizes side reactions; DMF enhances solubility but requires post-reaction removal via vacuum distillation .
  • Temperature Control : Reactions at 80°C for 12–24 hours balance yield and decomposition.
  • Purification Challenges : Low yields (25–50%) often stem from boronate ester hydrolysis; use neutral alumina columns to stabilize the product .

Advanced: How does the fluorine substituent influence reactivity in cross-coupling reactions?

Answer:

  • Electronic Effects : Fluorine’s electron-withdrawing nature activates the indole ring for electrophilic substitution but may reduce nucleophilic boronate reactivity in Suzuki-Miyaura couplings.
  • Steric Considerations : Fluorine at position 5 avoids steric clashes with the boronate group at position 7, enhancing coupling efficiency vs. non-fluorinated analogs .
  • Stability : Fluorinated derivatives show improved metabolic stability in medicinal chemistry applications .

Advanced: How to resolve contradictions in NMR data for boronate-containing indoles?

Answer:

  • Dynamic Effects : Rotameric equilibria of the boronate ester can split signals; use variable-temperature NMR or decoupling experiments .
  • Impurity Identification : Trace DMF or PEG-400 solvents may persist; confirm via ¹³C NMR or HRMS .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous structural confirmation .

Basic: What are the solubility and storage requirements for this compound?

Answer:

  • Solubility : Insoluble in water; soluble in DCM, THF, and DMF. Use sonication for dissolution in polar aprotic solvents .
  • Storage : Store under inert gas (N₂/Ar) at -20°C to prevent boronate hydrolysis. Desiccate to avoid moisture .

Advanced: What are the applications in materials science and medicinal chemistry?

Answer:

  • OLEDs : Boronate esters act as electron-transport layers; fluorine enhances luminescence efficiency .
  • Drug Discovery : Used in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation via Suzuki couplings .
  • Comparative Data :
Analog Position Reactivity (Suzuki Coupling Yield)
5-Fluoro-7-BPin765–75%
7-BPin-1H-indole750–60%
5-Bromo-7-BPin755–65%

Advanced: How to design experiments for scalability and reproducibility?

Answer:

  • High-Throughput Screening : Use automated liquid handlers to test solvent/catalyst combinations .
  • In Situ Monitoring : ReactIR or UV-vis tracks boronate formation in real time .
  • Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic borylation steps .

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